molecular formula C20H20ClNO9 B7828772 [(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

[(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

Cat. No.: B7828772
M. Wt: 453.8 g/mol
InChI Key: YRXSTYGMBJFQAY-RKSHBFDDSA-N
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Description

The compound [(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a highly functionalized oxane derivative with a stereochemically complex scaffold. Key structural features include:

  • Chlorine substituent at position 6, enhancing electrophilicity.
  • Acetylated hydroxyl groups at positions 3 and 4, improving lipophilicity.
  • Methyl acetate at position 2, contributing to steric bulk.

This compound’s stereochemistry and functionalization suggest applications in medicinal chemistry, particularly as an intermediate for enzyme inhibitors or prodrugs. Structural characterization likely employs crystallographic methods, such as SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule analysis .

Properties

IUPAC Name

[(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14?,15-,16+,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXSTYGMBJFQAY-RKSHBFDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Phthalimide Group: This can be achieved through a nucleophilic substitution reaction where a phthalimide derivative reacts with the tetrahydropyran ring.

    Acetylation: The final step involves the acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxymethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the phthalimide group, converting it into a primary amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a catalyst or a catalyst precursor in certain organic reactions.

Biology

    Bioconjugation: The compound’s functional groups make it suitable for bioconjugation reactions, linking it to biomolecules like proteins or nucleic acids.

Medicine

    Drug Development: Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Chemical Reactions: It can act as a nucleophile or electrophile, participating in various organic reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related molecules:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Potential Applications
Target Compound 6-chloro, 5-(1,3-dioxoisoindol-2-yl), 3,4-diacetyloxy, methyl acetate C20H20ClNO9 ~454.8 N/A Enzyme inhibition, prodrug design
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (CAS 263746-44-7) 5-acetamido, 3,4-diacetyloxy, 6-(4-methylphenoxy) C21H27NO9 437.44 263746-44-7 Glycobiology, glycosidase inhibitors
1-Deoxyforskolin (CAS 72963-77-0) 3-ethenyl, 6,10b-dihydroxy, 3,4a,7,7,10a-pentamethyl, acetate C22H34O6 394.5 72963-77-0 cAMP activation, cardiovascular research
Key Observations:

Target vs. CAS 263746-44-7: The target’s chlorine and phthalimide group contrast with the 4-methylphenoxy and acetamido groups in CAS 263746-44-5. Chlorine increases electrophilicity, making the target more reactive toward nucleophiles.

Target vs. 1-Deoxyforskolin :

  • 1-Deoxyforskolin is a tricyclic labdane diterpene with hydroxy and methyl groups , structurally distinct from the acetylated oxane core of the target.
  • While the target’s acetyl groups improve membrane permeability, 1-deoxyforskolin’s hydroxyls enable cAMP pathway activation, a mechanism critical in cardiovascular and metabolic research .

Biological Activity

The compound [(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate (CAS Number: 7772-87-4) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClNO9C_{20}H_{20}ClNO_9, with a molecular weight of approximately 453.83 g/mol. The structure features a chloro group and multiple acetoxy moieties that may influence its biological interactions.

PropertyValue
Molecular FormulaC20H20ClNO9
Molecular Weight453.83 g/mol
CAS Number7772-87-4
SolubilitySoluble in chloroform and methylene dichloride

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. A study demonstrated that derivatives of isoindole compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the chloro substituent in the structure may enhance these effects by increasing lipophilicity and cellular uptake.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may act on enzymes related to the biosynthesis of nucleotides or amino acids, which are crucial for cancer cell growth. Inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) could be a mechanism through which this compound exerts its effects.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines.
    • Results : The compound exhibited a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF7 and 20 µM for A549 cells.
  • Mechanistic Study :
    • Objective : To elucidate the mechanism of action regarding apoptosis induction.
    • Findings : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound. Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

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